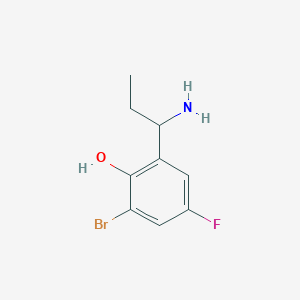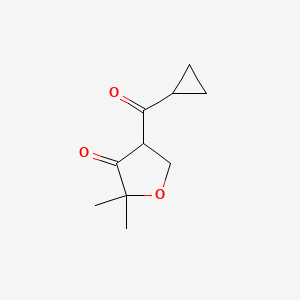
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group and a dimethyloxolanone ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 2,2-dimethyloxolan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, affecting the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor modulation, and alteration of metabolic processes .
Comparación Con Compuestos Similares
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one can be compared with similar compounds such as:
Cyclopropanecarbonyl chloride: Lacks the oxolanone ring, making it less versatile in certain synthetic applications.
2,2-Dimethyloxolan-3-one: Does not have the cyclopropane ring, resulting in different chemical reactivity and applications.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the carbonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the oxolanone ring, providing a distinct set of chemical properties and reactivity that make it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(cyclopropanecarbonyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H14O3/c1-10(2)9(12)7(5-13-10)8(11)6-3-4-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
MGYIZYGSFWABBT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(CO1)C(=O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13069369.png)


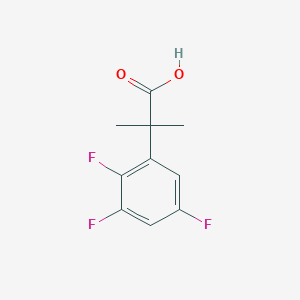
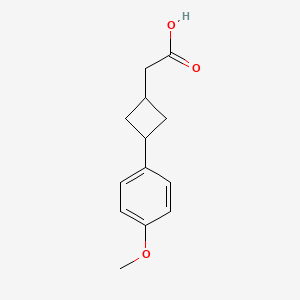

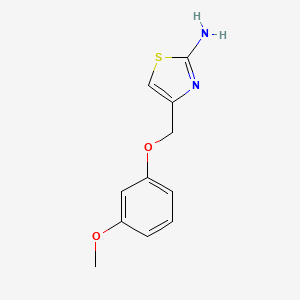
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
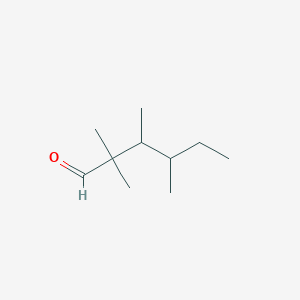
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
